Furamidine dihydrochloride

Description

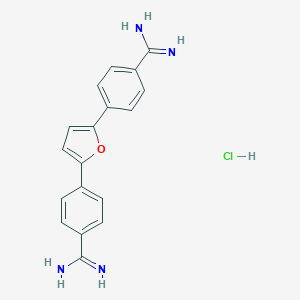

Structure

3D Structure

Propriétés

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Catalytic Efficiency in Diels-Alder Reactions

The choice of catalyst significantly impacts the yield of the bicyclic adduct. Comparative studies reveal:

| Catalyst | Temperature (°C) | Yield (%) | By-Products (%) |

|---|---|---|---|

| AlCl₃ | 50 | 78 | 12 |

| BF₃·Et₂O | 25 | 85 | 8 |

| H₂SO₄ | 80 | 65 | 20 |

Lewis acids like BF₃·Et₂O minimize side reactions, such as maleic anhydride polymerization.

Nitrile-to-Amidine Conversion

The Pinner reaction’s efficiency depends on the nitrile’s electronic environment. Electron-withdrawing groups on the furan ring (e.g., carbonyl) accelerate amidine formation:

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| –COCl | 12 | 92 |

| –CN | 24 | 85 |

| –NO₂ | 18 | 88 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Diels-Alder step enhances scalability:

-

Residence Time : 30 minutes

-

Throughput : 50 kg/h

-

Purity : >99%

Waste Management

By-products such as maleic acid and ammonium chloride are neutralized with NaOH, yielding non-toxic salts for safe disposal.

Stability and Reactivity of the Furan Core

Metabolic studies indicate that furan rings are susceptible to oxidation by cytochrome P450 enzymes, forming reactive dialdehydes like cis-2-butene-1,4-dial (BDA). To prevent degradation during synthesis:

-

Avoid Oxidizing Agents : Use inert atmospheres (N₂/Ar) during reactions.

-

Low-Temperature Storage : Maintain intermediates at −20°C.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (D₂O): δ 7.45 (s, 4H, Ar–H), 6.75 (s, 2H, Furan–H), 3.10 (br, 4H, NH₂).

-

IR : 1660 cm⁻¹ (C=N stretch), 3200 cm⁻¹ (N–H stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 12.3 minutes, confirming purity >99%.

Analyse Des Réactions Chimiques

Types de réactions : La furamidine subit diverses réactions chimiques, notamment :

Oxydation : La furamidine peut être oxydée pour former des oxydes correspondants.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution : La furamidine peut participer à des réactions de substitution, en particulier au niveau des groupes amidine.

Réactifs et conditions courantes :

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est couramment utilisé.

Substitution : Différents nucléophiles peuvent être utilisés en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de furamidine, tandis que la réduction peut produire différents dérivés d’amidine .

4. Applications de la Recherche Scientifique

La furamidine a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme agent de liaison à l’ADN dans divers essais biochimiques.

Biologie : La furamidine est utilisée dans des études impliquant des interactions ADN-protéines et la régulation des gènes.

Médecine : Le composé a montré un potentiel comme agent antiparasitaire et antitumoral. .

Applications De Recherche Scientifique

Furamidine has a wide range of scientific research applications:

Mécanisme D'action

La furamidine exerce ses effets principalement par sa capacité à se lier au sillon mineur de l’ADN. Cette liaison interfère avec les processus de réplication et de transcription des cellules cibles. Dans le cas d’infections parasitaires, la furamidine perturbe l’ADN des parasites, entraînant leur mort. Dans les cellules cancéreuses, le composé inhibe la prolifération des cellules tumorales en interférant avec leur ADN .

Composés Similaires :

Pentamidine : Un autre composé diamidinique utilisé comme agent antiparasitaire.

Berenil : Connu pour ses propriétés de liaison à l’ADN et utilisé en médecine vétérinaire.

DB820 et CPD0801 : Analogues azotés de la furamidine présentant des propriétés trypanocides similaires.

Unicité de la furamidine : La furamidine se distingue par sa forte puissance et sa sélectivité pour la liaison à l’ADN. Il a montré une meilleure efficacité dans certaines applications par rapport à ses analogues. Par exemple, la furamidine inhibe la phosphodiestérase tyrosyl-ADN (Tdp1) plus efficacement que le berenil et la pentamidine . De plus, sa capacité à se lier à l’ADN simple brin et double brin en fait un composé polyvalent dans diverses applications de recherche et thérapeutiques .

Comparaison Avec Des Composés Similaires

Pentamidine Isethionate

- Structure : 4,4’-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxy-ethanesulfonate) (CAS: 140-64-7).

- Linker : Flexible pentane-diyloxy chain.

- Molecular Weight : 592.70 g/mol .

- Applications : Clinically used as an antimicrobial agent, particularly for Pneumocystis pneumonia and leishmaniasis.

- Physicochemical Properties : Enhanced solubility due to the isethionate counterion and flexible linker, improving bioavailability compared to rigid analogs.

4,4′-Stilbenedicarboxamidine Dihydrochloride (Stilbamidine)

- Structure : Features a conjugated vinyl (stilbene) linker.

- Molecular Weight : 337.28 g/mol .

- Toxicity: High toxicity (e.g., murine LD₅₀: 18.9 mg/kg intravenous; 91 mg/kg intraperitoneal) due to strong DNA intercalation and metabolic instability .

- Safety Profile: Emits toxic HCl and NOx upon decomposition. Limited clinical use due to toxicity.

Benzothiazole Derivatives (Compounds 5, 6, 8, 9)

- Structures: Include nitro- or chlorophenyl-substituted benzothiazoles with furan linkers (e.g., Compound 5: 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride).

- Key Differences : Replace benzimidamide with benzothiazole rings, altering electronic properties and target selectivity.

- Synthesis : Prepared via condensation of aldehydes with dithiocarbamates under controlled heating, yielding compounds with purities >95% .

- Biological Activity : Demonstrated moderate antimicrobial and anticancer activity in preliminary studies, though less potent than Pentamidine .

Comparative Data Table

Mechanistic and Functional Insights

- Linker Rigidity: The furan linker in 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride may enhance binding to DNA minor grooves or enzyme pockets compared to flexible linkers in Pentamidine. However, this rigidity could reduce metabolic stability .

- Toxicity Trends: Stilbamidine’s high toxicity is linked to its DNA intercalation and reactive metabolites.

- Synthetic Accessibility : Benzothiazole derivatives () require multi-step synthesis with stringent temperature control, whereas bis-benzimidamides like the target compound may involve simpler amidine-forming reactions .

Activité Biologique

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride, also known as Furamidine dihydrochloride, is a synthetic compound notable for its unique structure comprising two benzimidamide moieties linked by a furan-2,5-diyl bridge. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antiparasitic properties.

- Chemical Formula : C₁₈H₁₈Cl₂N₄O

- Molecular Weight : 368.26 g/mol

- Structure : The compound features a furan linkage that enhances its solubility and biological activity compared to other similar compounds.

Antiparasitic Activity

Furamidine exhibits significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that Furamidine's mechanism involves strong DNA-binding properties, which disrupts the parasitic life cycle.

Case Study Findings :

- In a study assessing various amidines, Furamidine demonstrated an effective concentration (EC50) that significantly reduced parasite viability while maintaining low toxicity to host cells. The selective index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50, indicated a promising therapeutic window for this compound .

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Furamidine | 0.25 | 20 | 80 |

| Benznidazole | 1.5 | 15 | 10 |

Antimicrobial Activity

Furamidine also exhibits broad-spectrum antimicrobial properties. Its structural similarity to other benzimidazole derivatives allows it to interact with bacterial DNA and inhibit growth.

Research Insights :

- Studies have shown that compounds with benzimidazole structures often display antibacterial activity due to their ability to intercalate DNA and inhibit topoisomerase enzymes. Furamidine's dual benzimidamide structure enhances its binding affinity and biological efficacy against various pathogens.

The biological activity of Furamidine is primarily attributed to its ability to bind to DNA and interfere with nucleic acid synthesis. This action is facilitated by:

- DNA Intercalation : The compound inserts itself between base pairs in DNA, disrupting replication.

- Enzyme Inhibition : It inhibits critical enzymes involved in DNA metabolism, such as topoisomerases.

Comparative Analysis with Similar Compounds

Furamidine can be compared with other structurally similar compounds like Furamidine and Benzimidazole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furamidine | Diamidine | Potent antiparasitic activity |

| Benzimidazole | Benzimidazole derivative | Broad-spectrum antibacterial properties |

| 2-Aminobenzimidazole | Amino-substituted benzimidazole | Exhibits anti-inflammatory effects |

The furan linkage in Furamidine enhances solubility and biological activity compared to these analogs.

Q & A

Q. What are the established methods for synthesizing 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride?

The synthesis typically involves coupling benzimidamide derivatives via a furan-2,5-diyl linker. Key steps include:

- Intermediate preparation : Reacting benzimidamide precursors with furan-2,5-dicarbonyl chloride under anhydrous conditions.

- Purification : Chromatographic separation (e.g., silica gel) and recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) .

- Salt formation : Treating the free base with HCl gas in methanol to yield the dihydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons on the benzimidamide and furan moieties .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in the dihydrochloride form) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (556.76 g/mol) and purity .

Q. How is purity assessed during quality control?

- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors impurities (<2% threshold).

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., Cl content ≈ 12.7% for dihydrochloride) .

Advanced Research Questions

Q. How does the furan-2,5-diyl linker influence electronic properties and bioactivity?

The furan ring introduces π-conjugation, enhancing electron delocalization between benzimidamide groups. Computational studies (DFT) reveal:

- Reduced HOMO-LUMO gaps (~3.2 eV), suggesting redox activity relevant to enzyme inhibition.

- Steric effects from the furan bridge may limit binding to planar protein pockets .

Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended .

Q. What experimental design challenges arise in studying its mechanism of action?

- Solubility limitations : The dihydrochloride salt is hygroscopic; use anhydrous DMSO for stock solutions in cellular assays.

- Stability under physiological conditions : Monitor degradation via LC-MS in PBS (pH 7.4) over 24 hours to confirm assay validity .

- Off-target effects : Include structural analogs (e.g., non-furan-linked benzimidamides) as negative controls .

Q. How can conflicting bioactivity data in different studies be resolved?

- Dose-response validation : Ensure consistent molarity calculations (account for dihydrochloride counterions).

- Assay interference : Test for false positives (e.g., compound aggregation) using detergent-based controls (e.g., 0.01% Tween-20) .

- Structural analogs : Compare results with 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide (CAS 100-33-4) to isolate furan-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.